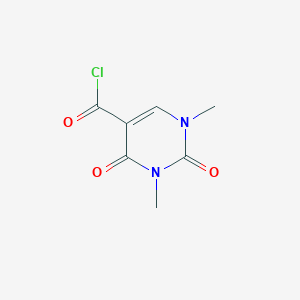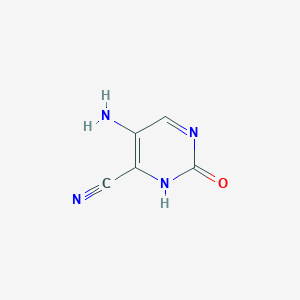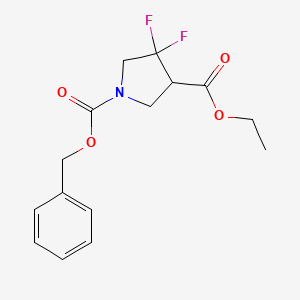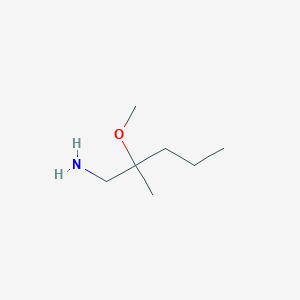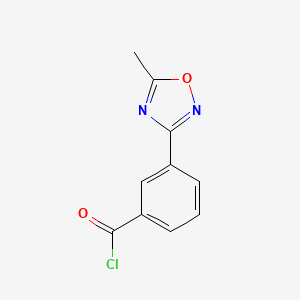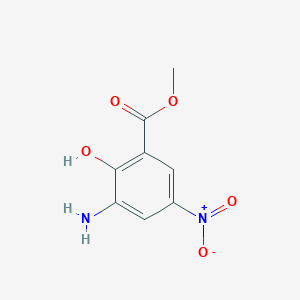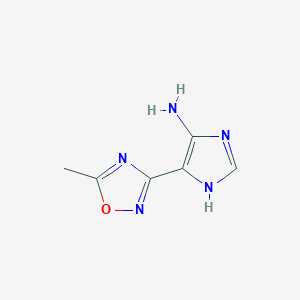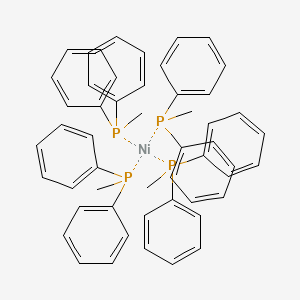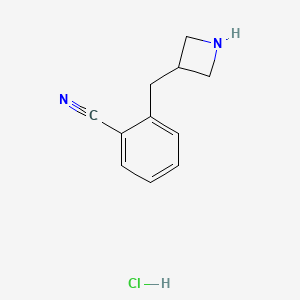
2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C10H11ClN2 It is a derivative of benzonitrile, featuring an azetidine ring attached to the benzene ring via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment to Benzonitrile: The azetidine ring is then attached to the benzonitrile moiety through a methylene bridge. This can be achieved via nucleophilic substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize waste and improve reaction efficiency .
化学反应分析
Types of Reactions
2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学研究应用
2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or psychiatric disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzonitrile moiety can interact with these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 2-(Azetidin-3-yloxy)benzonitrile hydrochloride
- 3-(Azetidin-3-yloxy)benzonitrile hydrochloride
- 4-(Azetidin-3-yl)benzonitrile hydrochloride
Uniqueness
2-(Azetidin-3-ylmethyl)benzonitrile hydrochloride is unique due to the presence of the methylene bridge connecting the azetidine ring to the benzonitrile moiety. This structural feature can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .
属性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC 名称 |
2-(azetidin-3-ylmethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-6-11-4-2-1-3-10(11)5-9-7-13-8-9;/h1-4,9,13H,5,7-8H2;1H |
InChI 键 |
FFXOWOCTNPAAQE-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)CC2=CC=CC=C2C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102193.png)
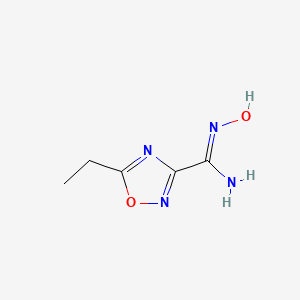
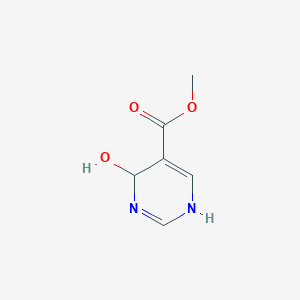
![(S)-2,3,4,9-Tetrahydrothiopyrano[2,3-b]indol-3-amine](/img/structure/B13102211.png)
